molecular formula C14H16BrN3O2 B1420422 Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate CAS No. 1150164-28-5

Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate

Cat. No. B1420422
M. Wt: 338.2 g/mol
InChI Key: SIWZTEGEKNCSPV-UHFFFAOYSA-N
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Description

“Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also contains a pyrazole ring, which is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The compound contains a pyridine ring and a pyrazole ring, both of which are aromatic and contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the bromine atom and the carboxylate group. Pyridines can undergo electrophilic substitution reactions at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s reactivity. The compound’s solubility would likely be influenced by the carboxylate group .

Scientific Research Applications

Electrocatalytic Applications

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid was investigated. This process avoids the use of volatile and toxic solvents and catalysts, and the ionic liquid used can be successfully recycled, presenting a sustainable approach to synthesizing valuable compounds (Feng et al., 2010).

Synthesis and Biological Evaluation

Substituted pyrazinecarboxamides, synthesized from chlorides of substituted pyrazine-2-carboxylic acids and various aminothiazoles or anilines, have shown significant structure-activity relationships with anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This indicates potential applications in developing new antimicrobial and herbicidal agents (Doležal et al., 2006).

Enantioselective Synthesis

High optical purity of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved through a Pd–catalyzed amide coupling with vinyl triflate, followed by bromination of an enamide and DBU-promoted cyclization. This process highlights the significance of precise synthesis methods in creating compounds with potential pharmaceutical applications (Magata et al., 2017).

Copper Ion-Induced Synthesis

The study on copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives and their crystal structures demonstrated potential applications in material science and catalysis. Compounds synthesized showed selective cytotoxicity against certain tumor cell lines, suggesting possible use in cancer research (Huang et al., 2017).

Corrosion Inhibition

Bipyrazolic type organic compounds, particularly N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, were studied for their corrosion inhibition effect on pure iron in acidic media. These compounds showed excellent inhibition efficiency, indicating their potential use in protecting metals from corrosion (Chetouani et al., 2005).

properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-14(2,3)12-10(13(19)20-4)8-17-18(12)11-6-5-9(15)7-16-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZTEGEKNCSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=NC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674876
Record name Methyl 1-(5-bromopyridin-2-yl)-5-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate

CAS RN

1150164-28-5
Record name Methyl 1-(5-bromopyridin-2-yl)-5-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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